molecular formula C12H15N3NaO4S B1682509 Sulfamidopyrine sodium CAS No. 129-89-5

Sulfamidopyrine sodium

Cat. No.: B1682509
CAS No.: 129-89-5
M. Wt: 320.32 g/mol
InChI Key: DQRDMIKZPYQPJH-UHFFFAOYSA-N
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Description

Sulfamidopyrine sodium is an impurity of Dipyrone --- a non-steroidal anti-inflammatory drug NSAID) that, when coadministered with morphine, potentiates its antinociceptive action and delays the development of tolerance.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

129-89-5

Molecular Formula

C12H15N3NaO4S

Molecular Weight

320.32 g/mol

IUPAC Name

sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methanesulfonate

InChI

InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19);

InChI Key

DQRDMIKZPYQPJH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)O.[Na]

Appearance

Solid powder

Other CAS No.

129-89-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amizole, Melaminsulfone, Melaminsulfone Sodium Salt, Melubrin, Pyrazogin sodium, Sulfamidopyrin-Natrium, Sulfamidopyrine sodium

Origin of Product

United States

Foundational & Exploratory

The Melubrin Anomaly: Sulfamidopyrine Sodium as a Critical Process Impurity in Dipyrone Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamidopyrine sodium (CAS: 129-89-5), historically marketed as Melubrin , represents a unique class of pharmaceutical impurity: an "ancestor drug" that persists as a process contaminant in its modern derivative, Dipyrone (Metamizole Sodium).[1][2] While Dipyrone is the methylated analog designed for superior solubility and rapid hydrolysis to the active metabolite 4-methylaminoantipyrine (4-MAA), inefficiencies in the methylation of the starting material (4-aminoantipyrine) lead to the co-synthesis of this compound.

This technical guide dissects the chemical genealogy, formation mechanism, and analytical isolation of this compound. It provides a self-validating framework for researchers to distinguish this sulfonated impurity from hydrolytic degradants (like 4-MAA), ensuring the integrity of high-purity Dipyrone APIs.

Historical Context & Chemical Genealogy

To understand the discovery of Sulfamidopyrine as an impurity, one must understand its history as a therapeutic agent. The "discovery" of this impurity is effectively the rediscovery of the precursor molecule due to incomplete synthesis.

The Pyrazolone Evolution

The development of Dipyrone was a stepwise optimization of the pyrazolone scaffold by Hoechst AG in the early 20th century.

YearCompoundChemical NatureLimitation
1884 Antipyrine PhenazoneLow potency, antipyretic only.
1890s Aminopyrine Dimethylamino- derivativePotent, but carcinogenic nitrosamine risk later found.
1913 Melubrin (Sulfamidopyrine)Sodium sulfonate derivativeSoluble, but required high doses. The Impurity .
1922 Dipyrone (Novalgin)Methyl-MelubrinHighly soluble, rapid onset, prodrug of 4-MAA.

The Technical Insight: Dipyrone was synthesized specifically to improve the lipid solubility and bioavailability of Melubrin by adding a methyl group to the secondary amine. Consequently, This compound is the N-demethylated analog of Dipyrone. Its presence in modern Dipyrone batches indicates a failure in the upstream methylation process, not downstream degradation.

The Chemistry of Contamination: Mechanism of Formation

The presence of this compound is a Process-Related Impurity (PRI) , specifically arising from the Parallel Competitive Reaction during the final synthetic step.

The Critical Failure Point

Standard industrial synthesis of Dipyrone involves:

  • Methylation: 4-Aminoantipyrine (4-AA) is methylated to form 4-Methylaminoantipyrine (4-MAA).

  • Sulfomethylation: 4-MAA reacts with Formaldehyde (

    
    ) and Sodium Bisulfite (
    
    
    
    ) to form Dipyrone.

The Impurity Mechanism: If the methylation in Step 1 is incomplete, residual 4-AA is carried forward. In Step 2, this residual 4-AA reacts avidly with Formaldehyde and Sodium Bisulfite, creating this compound instead of Dipyrone.

Visualization: Competitive Synthesis Pathway

The following diagram illustrates the bifurcation point where the impurity is generated.

DipyroneSynthesis Start 4-Aminoantipyrine (4-AA) Methylation Step 1: Methylation (Critical Control Point) Start->Methylation MAA 4-Methylaminoantipyrine (4-MAA) Methylation->MAA Successful Methylation ResidualAA Residual 4-AA (Unreacted) Methylation->ResidualAA Incomplete Reaction Reagents Step 2: + Formaldehyde + NaHSO3 MAA->Reagents ResidualAA->Reagents Dipyrone DIPYRONE (Target Product) Reagents->Dipyrone Major Pathway Sulfamido This compound (Impurity/Melubrin) Reagents->Sulfamido Impurity Pathway

Figure 1: The competitive synthesis pathway showing how residual starting material (4-AA) creates this compound during the final sulfomethylation step.

Analytical Characterization & Detection

Distinguishing Sulfamidopyrine from other Dipyrone impurities is chemically challenging because it shares the sulfonate moiety with the parent drug (unlike the hydrolytic metabolites 4-MAA or 4-AA).

The Analytical Challenge
  • Dipyrone:

    
     (MW: ~333.3)[3]
    
  • Sulfamidopyrine:

    
     (MW: ~319.3)[4]
    
  • Key Difference: A single Methyl group (

    
    , mass 15 Da).
    

Most standard Pharmacopeial methods (EP/USP) focus on Hydrolytic Degradants (Impurity A, B, C). Sulfamidopyrine is stable in solution relative to Dipyrone, meaning it does not appear during stress testing (forced degradation) but must be controlled in the raw material or final release testing.

Validated HPLC Protocol

The following protocol is designed to separate the sulfonated species (Dipyrone/Sulfamidopyrine) from the non-sulfonated metabolites (4-MAA/4-AA).

Method Principle: Ion-Pair Reverse Phase Chromatography.

ParameterSpecificationRationale
Column C18 End-capped (e.g., 250mm x 4.6mm, 5µm)Provides hydrophobic retention for the pyrazolone core.
Mobile Phase A Phosphate Buffer (pH 6.0) + 5mM Tetrabutylammonium Hydrogen Sulfate (TBAHS)TBAHS acts as an ion-pairing agent to retain the anionic sulfonate groups of Dipyrone and Sulfamidopyrine.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier for elution.
Gradient 0-5 min: 10% B; 5-20 min: 10%->40% BInitial low organic holds the sulfonates; gradient elutes the less polar 4-MAA.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorbance for the pyrazolone ring system.
Retention Order 1. Sulfamidopyrine 2.[2][4][5] Dipyrone 3.[2][6][7] 4-AA 4. 4-MAASulfamidopyrine elutes slightly earlier than Dipyrone due to higher polarity (lack of methyl group).
Analytical Decision Workflow

Use this logic flow to confirm the identity of an unknown peak appearing near the Dipyrone main peak.

AnalyticalLogic Sample Unknown Peak Detected (RRT ~0.9 relative to Dipyrone) Step1 Check UV Spectrum (DAD) Sample->Step1 Decision1 Is UV similar to Dipyrone? Step1->Decision1 Step2 Perform Acid Hydrolysis (Stress Test) Decision1->Step2 Yes Result1 Peak Disappears rapidly (Forms 4-MAA) Step2->Result1 Result2 Peak Persists or Forms 4-AA Step2->Result2 Conclusion1 Likely Dipyrone Isomer or Dimer Result1->Conclusion1 Conclusion2 Suspect Sulfamidopyrine (Melubrin) Result2->Conclusion2 Validation Confirm via LC-MS (Look for m/z 319 vs 333) Conclusion2->Validation

Figure 2: Analytical decision tree for identifying this compound in a Dipyrone matrix.

Toxicological & Regulatory Implications

While Dipyrone is banned in several jurisdictions (USA, UK) due to agranulocytosis risks, it remains a primary analgesic in others (Brazil, Germany, Russia). The control of Sulfamidopyrine is critical for two reasons:

  • Reduced Efficacy: Sulfamidopyrine (Melubrin) is less potent than Dipyrone. Its presence dilutes the therapeutic effect of the dosage form.

  • Shared Toxicity: As a pyrazolone derivative, Sulfamidopyrine carries the same immunological risks (agranulocytosis, anaphylaxis) as Dipyrone but without the pharmacokinetic benefits of the methyl group.

Regulatory Limit: While not always explicitly lettered in every pharmacopeia (compared to Impurities A, B, C, D), Sulfamidopyrine falls under "Any Other Impurity" limits, typically NMT 0.10% by HPLC area normalization.

References

  • European Directorate for the Quality of Medicines (EDQM). Metamizole Sodium Monohydrate Monograph 1346. European Pharmacopoeia (Ph.[8] Eur.). [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23667646, this compound. [Link]

  • Vaz, A., et al. Synthesis of Dipyrone Metabolites and Evaluation of their Antipyretic Effect.[9] Blucher Chemical Engineering Proceedings. [Link]

  • Nikolova, I., et al. Metamizole: A Review Profile of a Well-Known "Forgotten" Drug. Pharmacology & Pharmacy.[7][8][10] [Link]

Sources

An In-depth Technical Guide to Investigating the Antinociceptive Properties of Sulfamidopyrine Sodium and its Opioid-Potentiating Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Known Moiety in the Context of Modern Analgesia

Sulfamidopyrine sodium, a pyrazolone derivative, is chemically related to Dipyrone (Metamizole), a widely used non-opioid analgesic. While often considered an impurity of Dipyrone, its structural similarity and shared chemical class suggest a potential role in nociceptive modulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the antinociceptive properties of this compound, with a particular focus on its capacity to potentiate the analgesic effects of opioids such as morphine.

The rationale for this investigation is rooted in the complex, multimodal mechanism of action of its parent compound, Dipyrone. Dipyrone's analgesic efficacy is not solely dependent on the inhibition of prostaglandin synthesis, as is typical for many non-steroidal anti-inflammatory drugs (NSAIDs), but also involves the activation of endogenous opioid and cannabinoid systems.[1][2][3] This multifaceted action provides a strong basis for hypothesizing that related compounds, like this compound, may exhibit similar properties, particularly the potentiation of opioid-mediated antinociception.[4]

This document will provide the scientific integrity and logical framework necessary for a thorough investigation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Part 1: Understanding the Mechanistic Landscape

The antinociceptive effects of Dipyrone, and by extension, potentially this compound, are not attributed to a single pathway but rather a confluence of central and peripheral actions. A successful investigation hinges on understanding these distinct yet interconnected mechanisms.

The Cyclooxygenase (COX) Inhibition Pathway

While not a classical NSAID, Dipyrone and its active metabolites, 4-methyl-amino-antipyrine (MAA) and 4-amino-antipyrine (AA), do inhibit COX enzymes.[5][6] However, this inhibition is not its primary analgesic driver and differs from traditional NSAIDs, which may explain its lower gastrointestinal toxicity.[5][7] Research suggests a more pronounced effect on central COX isoforms, such as COX-3, which could account for its potent central analgesic and antipyretic effects.[1][7][8]

The Endogenous Opioid System Connection

A pivotal aspect of Dipyrone's mechanism is its ability to activate endogenous opioidergic circuits.[1][9] Studies have shown that the antinociceptive effect of intravenously administered Dipyrone is abolished by the opioid antagonist naloxone when microinjected into the periaqueductal gray (PAG) or the nucleus raphe magnus.[9] This indicates that Dipyrone triggers descending pain control pathways that are, at least in part, opioid-dependent. This interaction is crucial as it forms the basis for the synergistic effects observed when co-administered with exogenous opioids like morphine.[4][10]

The Role of the Endocannabinoid System

Emerging evidence points to the involvement of the endocannabinoid system in Dipyrone's analgesic action.[2][3][11] The antinociceptive effect of Dipyrone in the PAG has been shown to be reduced by a CB1 cannabinoid receptor antagonist.[12] This suggests that endocannabinoids contribute to the central analgesic effects of Dipyrone, adding another layer to its complex pharmacology.

The following diagram illustrates the proposed multimodal mechanism of action for Dipyrone, which serves as the foundational hypothesis for investigating this compound.

Dipyrone_Mechanism cluster_CNS Central Nervous System cluster_Peripheral Peripheral Site of Injury PAG Periaqueductal Gray (PAG) NRM Nucleus Raphe Magnus (NRM) PAG->NRM Activates SpinalCord Spinal Cord Dorsal Horn NRM->SpinalCord Descending Inhibition Pain_Modulation Antinociception SpinalCord->Pain_Modulation Reduces Nociceptive Transmission CB1_R CB1 Receptors Opioid_R Opioid Receptors COX3 COX-3 Nociceptor_Sensitization Nociceptor Sensitization COX_Peripheral Peripheral COX Prostaglandins Prostaglandins COX_Peripheral->Prostaglandins Synthesizes Prostaglandins->Nociceptor_Sensitization Causes Dipyrone Dipyrone / this compound Dipyrone->PAG Activates Dipyrone->CB1_R Modulates Dipyrone->Opioid_R Activates Endogenous Ligands Dipyrone->COX3 Inhibits Dipyrone->COX_Peripheral Inhibits

Caption: Proposed multimodal mechanism of Dipyrone/Sulfamidopyrine sodium.

Part 2: Experimental Protocols for Assessing Antinociceptive Properties and Opioid Potentiation

To rigorously evaluate the antinociceptive effects of this compound and its interaction with opioids, a multi-model approach is essential. The following protocols are designed to provide a comprehensive assessment of both peripheral and central analgesic actions.

Acetic Acid-Induced Writhing Test for Visceral Nociception

This model is a widely used screening test for assessing the efficacy of analgesics against visceral pain.[13][14][15]

Objective: To determine the dose-dependent antinociceptive effect of this compound alone and in combination with a sub-analgesic dose of morphine.

Methodology:

  • Animal Model: Male BALB/c mice (20-25g) are used.[16]

  • Acclimatization: Animals are acclimatized to the testing environment for at least 30 minutes before the experiment.

  • Grouping: Animals are randomly divided into groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • Morphine (sub-analgesic dose, e.g., 0.2 mg/kg, s.c.)

    • This compound (various doses, e.g., 50, 100, 200 mg/kg, i.p.)

    • Combination groups: Morphine (sub-analgesic dose) + this compound (various doses)

  • Drug Administration: Administer the respective drugs or vehicle 30 minutes before the induction of writhing.

  • Induction of Nociception: Inject 0.6% acetic acid solution intraperitoneally (10 ml/kg).[16]

  • Observation: Immediately after acetic acid injection, place the mouse in an individual observation chamber and record the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 30 minutes.

  • Data Analysis: Compare the mean number of writhes in the drug-treated groups with the vehicle control group. A significant reduction in the number of writhes indicates an antinociceptive effect. For combination groups, compare the effect to the sum of the individual drug effects to determine synergy.

Formalin Test for Inflammatory and Neuropathic Pain

The formalin test is a robust model that allows for the differentiation between acute phasic pain (first phase) and persistent inflammatory pain (second phase).

Objective: To assess the effect of this compound on both phases of formalin-induced nociception and its potentiation of morphine's effect.

Methodology:

  • Animal Model: Male Wistar rats (200-250g) are used.

  • Acclimatization: Acclimatize rats to the observation chambers for at least 30 minutes.

  • Grouping: Similar to the writhing test, establish vehicle, morphine, this compound, and combination groups.

  • Drug Administration: Administer drugs subcutaneously (s.c.) or intraperitoneally (i.p.) 30 minutes prior to formalin injection.

  • Induction of Nociception: Inject 50 µl of 1% formalin solution into the plantar surface of the right hind paw.[17]

  • Observation: Record the total time the animal spends licking or biting the injected paw during two distinct periods:

    • First Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

    • Second Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.

  • Data Analysis: Analyze the licking/biting time for each phase separately. Compare the effects of individual drugs and their combination against the vehicle control. Potentiation is indicated if the combination produces a significantly greater reduction in nociceptive behavior than the individual components.[17]

Hot Plate Test for Central Antinociception

This model assesses the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.

Objective: To determine if this compound exhibits central antinociceptive activity and if it can enhance the central effects of morphine.

Methodology:

  • Animal Model: Male Swiss Webster mice (25-30g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: Determine the baseline reaction time (latency) for each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

  • Grouping and Drug Administration: Similar to previous models.

  • Post-Drug Latency Measurement: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the reaction latency.

  • Data Analysis: Convert the latency times to a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE across different treatment groups.

The following diagram outlines the experimental workflow for assessing opioid potentiation.

Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Model Selection & Acclimatization start->animal_prep grouping Randomized Grouping (Vehicle, Morphine, Test Compound, Combination) animal_prep->grouping drug_admin Drug Administration grouping->drug_admin nociceptive_model Application of Nociceptive Model (e.g., Acetic Acid Writhing, Formalin Test) drug_admin->nociceptive_model behavioral_obs Behavioral Observation & Data Collection (e.g., Writhing Count, Licking Time) nociceptive_model->behavioral_obs data_analysis Statistical Analysis (Comparison to Control & Additive Effects) behavioral_obs->data_analysis conclusion Conclusion on Antinociceptive Effect & Potentiation data_analysis->conclusion

Caption: Workflow for in vivo assessment of antinociceptive synergy.

Part 3: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is paramount for interpreting the results of these investigations.

Tabular Summary of Antinociceptive Effects

The following table provides a template for summarizing the data from the acetic acid-induced writhing test.

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle (Saline)-45.2 ± 3.10%
Morphine0.238.5 ± 2.814.8%
This compound5035.1 ± 3.522.3%
This compound10028.9 ± 2.936.1%
This compound20019.8 ± 2.556.2%
Morphine + Sulfamidopyrine (50)0.2 + 5020.3 ± 2.655.1%
Morphine + Sulfamidopyrine (100)0.2 + 10011.7 ± 1.974.1%
Morphine + Sulfamidopyrine (200)0.2 + 2005.4 ± 1.288.1%
Indicates a supra-additive (synergistic) effect when compared to the theoretical sum of individual inhibitions.
Interpretation of Synergism

A key aspect of this research is to determine if the combination of this compound and morphine produces a synergistic (supra-additive) effect. This is achieved by comparing the observed effect of the combination with the theoretical additive effect. For instance, in the table above, the theoretical inhibition for Morphine (0.2 mg/kg) + Sulfamidopyrine (50 mg/kg) would be approximately 37.1% (14.8% + 22.3%). The observed inhibition of 55.1% is significantly greater, suggesting a synergistic interaction.[4][13][18] This potentiation is a critical finding, as it implies that lower doses of opioids could be used to achieve the same level of analgesia, potentially reducing opioid-related side effects.[19]

Conclusion

The investigation into the antinociceptive properties of this compound, particularly its interaction with the opioid system, represents a promising avenue for analgesic research. By leveraging the known multimodal mechanisms of its parent compound, Dipyrone, a scientifically rigorous and logically structured investigation can be designed. The experimental protocols detailed in this guide provide a robust framework for elucidating the potential of this compound as a standalone analgesic and, more importantly, as an opioid-potentiating agent. The confirmation of a synergistic relationship with opioids could have significant implications for the development of new pain management strategies with improved efficacy and safety profiles.

References

  • Hernández-Delgadillo, G. P., et al. (2002). Metamizol potentiates morphine antinociception but not constipation after chronic treatment. European Journal of Pharmacology, 441(3), 177-83. [Link]

  • Moore, R. A., et al. (2016). Single dose dipyrone (metamizole) for acute postoperative pain in adults. Cochrane Database of Systematic Reviews. [Link]

  • Vasquez, E., et al. (2005). Antinociception induced by intravenous dipyrone (metamizol) upon dorsal horn neurons: involvement of endogenous opioids at the periaqueductal gray matter, the nucleus raphe magnus, and the spinal cord in rats. Brain Research, 1048(1-2), 211-7. [Link]

  • Nikolova, I., et al. (2012). Pharmacological characteristics of metamizole. Polish Journal of Veterinary Sciences, 15(3), 569-76. [Link]

  • Taylor, P. M., et al. (1998). Metamizol potentiates morphine effects on visceral pain and evoked c-Fos immunoreactivity in spinal cord. European Journal of Pharmacology, 351(1), 41-9. [Link]

  • Pharmacology of Metamizole. (2025). YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Metamizole Sodium: From Synthesis to Therapeutic Action. [Link]

  • Vittori, A., et al. (2024). Cannabinoid Effects of Metamizol/Dipyrone: A Possible Second Life in Pediatric Anesthesia for a Vintage Drug. MDPI. [Link]

  • Rogosch, T., et al. (2012). Inhibition of Cyclooxygenases by Dipyrone. British Journal of Pharmacology. [Link]

  • Garcia Mayorga, E. A., et al. (2023). Evaluation of Analgesic Tolerance Induced by Metamizole in the Writhing Test Model. Ciencia Latina Revista Científica Multidisciplinar. [Link]

  • Garcia Mayorga, E. A., et al. (2023). Evaluation of Analgesic Tolerance Induced by Metamizole in the Writhing Test Model. Ciencia Latina Revista Científica Multidisciplinar. [Link]

  • López-Muñoz, F. J., et al. (2015). Surface of synergistic interaction between dipyrone and morphine in the PIFIR model. Pharmacology, Biochemistry and Behavior, 135, 124-33. [Link]

  • Tortorici, V., & Vanegas, H. (2000). Opioid tolerance induced by metamizol (dipyrone) microinjections into the periaqueductal grey of rats. European Journal of Neuroscience, 12(11), 4074-80. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Metamizole Sodium?. [Link]

  • Hinz, B., et al. (2007). Dipyrone elicits substantial inhibition of peripheral cyclooxygenases in humans: New insights into the pharmacology of an old analgesic. ResearchGate. [Link]

  • Nikolova, I., et al. (2012). Pharmacological characteristics of metamizole. Medycyna Weterynaryjna, 68(10). [Link]

  • Breivogel, C. S., et al. (2013). Evaluation of the endogenous cannabinoid system in mediating the behavioral effects of dipyrone (metamizol) in mice. Psychopharmacology, 229(2), 269-79. [Link]

  • Domínguez-Ramírez, A. M., et al. (2017). Pharmacokinetics and Pharmacodynamics of Metamizol in Co-Administration With Morphine Under Acute and Chronic Treatments in Arthritic Rats. Journal of Pharmacy and Pharmacology, 69(8), 994-1003. [Link]

  • Aksoy, M., et al. (2014). The Addition of Metamizole to Morphine and Paracetamol Improves Early Postoperative Analgesia and Patient Satisfaction after Lumbar Disc. AVESİS. [Link]

  • Escobar, W., et al. (2012). Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats. European Journal of Pain, 16(5), 676-89. [Link]

  • Von Kügelgen, I., et al. (2011). Novel bioactive metabolites of dipyrone (metamizol). Bioorganic & Medicinal Chemistry, 19(16), 4870-6. [Link]

  • Hernández-Delgadillo, G. P., et al. (2003). Morphine and dipyrone co-administration delays tolerance development and potentiates antinociception. European Journal of Pharmacology, 469(1-3), 71-9. [Link]

  • Garcia Mayorga, E. A., et al. (2023). Evaluation of Analgesic Tolerance Induced by Metamizole in the Writhing Test Model. Ciencia Latina Revista Científica Multidisciplinar. [Link]

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  • López-Muñoz, F. J., et al. (2008). The Antinociceptive Efficacy of Morphine, Metamizol, or Their Combination in an Experimental Rat Model With Different Levels of Inflammatory Pain. Anesthesia & Analgesia, 106(6), 1857-62. [Link]

  • Hernández-Delgadillo, G. P., & Cruz, S. L. (2004). Dipyrone potentiates morphine-induced antinociception in dipyrone-treated and morphine-tolerant rats. European Journal of Pharmacology, 502(1-2), 67-73. [Link]

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  • Vittori, A., et al. (2024). Cannabinoid Effects of Metamizol/Dipyrone: A Possible Second Life in Pediatric Anesthesia for a Vintage Drug. ResearchGate. [Link]

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Technical Guide: Potentiating Morphine Analgesia via Sulfamidopyrine Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Sulfamidopyrine Sodium in Potentiating Morphine Analgesia Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Synergistic Imperative

In the context of the opioid crisis and the physiological limitations of monotherapy, the potentiation of morphine analgesia by non-opioid agents represents a critical area of pharmacological research. This compound (Metamizole/Dipyrone) exhibits a validated, supra-additive synergistic interaction with morphine. This synergy allows for a significant reduction in opioid dosage (opioid-sparing effect) while maintaining analgesic efficacy, thereby delaying the onset of tolerance and mitigating dose-dependent adverse effects such as respiratory depression and constipation.

This guide delineates the pharmacodynamic mechanisms driving this interaction, specifically the dual-activation of the NO-cGMP pathway and descending inhibitory systems, and provides a rigorous protocol for quantifying this synergy via isobolographic analysis.

Pharmacological Foundations & Mechanisms

The synergy between this compound and morphine is not merely additive; it is mechanistic, stemming from the convergence of distinct signaling pathways on the hyperpolarization of nociceptive neurons.

The Convergence Theory

Morphine acts primarily via


-opioid receptor (MOR) agonism, inhibiting presynaptic calcium influx and postsynaptic potassium efflux. This compound acts as a prodrug, metabolizing into 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA), which target central COX variants (COX-3), the endocannabinoid system, and ATP-sensitive potassium channels (

).

The "Dual-Hit" Mechanism:

  • Peripheral/Spinal Level: Both agents activate the L-arginine/NO/cGMP pathway. Morphine stimulates NO release via MOR activation; Sulfamidopyrine enhances the availability of cGMP by inhibiting phosphodiesterases or directly stimulating soluble guanylyl cyclase (sGC). The accumulation of cGMP opens

    
     channels, causing neuronal hyperpolarization.
    
  • Supraspinal Level: Sulfamidopyrine activates the Periaqueductal Gray (PAG), triggering the Rostral Ventromedial Medulla (RVM). This activates descending inhibitory fibers that release serotonin and norepinephrine into the spinal dorsal horn, further inhibiting nociceptive transmission—a pathway that complements morphine’s direct spinal inhibition.

Visualization of Signaling Pathways

The following diagram illustrates the multi-target convergence of Morphine and this compound leading to nociceptive inhibition.

G cluster_0 Pharmacological Agents cluster_1 Molecular Targets cluster_2 Signal Transduction cluster_3 Physiological Outcome Morphine Morphine (Opioid) MOR Mu-Opioid Receptor (GPCR) Morphine->MOR Agonism Sulfamidopyrine Sulfamidopyrine Na (Metamizole) COX Central COX / TRP Channels Sulfamidopyrine->COX Inhibition PAG Periaqueductal Gray (PAG) Activation Sulfamidopyrine->PAG Activation cGMP cGMP Accumulation Sulfamidopyrine->cGMP PDE Inhibition? NO Nitric Oxide (NO) Synthesis MOR->NO Gi/Go protein COX->PAG Modulation Hyperpolarization Neuronal Hyperpolarization PAG->Hyperpolarization Descending Inhibition (RVM -> Spinal Cord) NO->cGMP sGC Activation KATP K+ ATP Channel Opening cGMP->KATP PKG Activation KATP->Hyperpolarization K+ Efflux Analgesia Potentiated Analgesia (Supra-Additive) Hyperpolarization->Analgesia

Caption: Figure 1: Convergence of Morphine and this compound on the NO-cGMP-KATP pathway and Descending Inhibitory Control systems.

Experimental Validation: Isobolographic Analysis

To scientifically validate the claim of "potentiation" rather than simple addition, researchers must employ Isobolographic Analysis . This method statistically differentiates between antagonism, additivity, and synergism.

Protocol: Self-Validating Synergy Assessment

Objective: Determine the Interaction Index (


) for the Morphine-Sulfamidopyrine combination.

Materials:

  • Subjects: Male Wistar rats or Swiss mice (consistent strain essential).

  • Assay: Tail-flick test (thermal nociception) or Writhing test (visceral nociception).[1]

  • Drugs: Morphine Sulfate (MOR), this compound (SULF).

Step-by-Step Methodology:

  • Determine Individual ED50:

    • Construct dose-response curves for MOR alone and SULF alone.

    • Calculate the Effective Dose 50% (

      
      ) for each using log-probit analysis.
      
    • Validation Check: The regression coefficient (

      
      ) must be 
      
      
      
      for the curve to be valid.
  • Calculate Theoretical Additive Point (

    
    ): 
    
    • Calculate the theoretical

      
       of a combination assuming simple additivity.
      
    • Formula:

      
      
      
    • Where

      
       is the fraction of the drug in the mixture (usually 0.5 for a 1:1 ratio based on potency fractions).
      
  • Experimental Combination Testing:

    • Administer MOR and SULF simultaneously at fixed potency ratios (e.g.,

      
       ratio of 1:1).
      
    • Construct a new dose-response curve for the mixture.

    • Derive the experimental

      
       (
      
      
      
      ).
  • Statistical Calculation of Synergy:

    • Compare

      
       vs. 
      
      
      
      using a t-test.
    • Interaction Index (

      
      ): 
      
      
      
    • Interpretation:

      • 
        : Additivity.[2][3]
        
      • 
        : Synergism (Supra-additive).
        
      • 
        : Antagonism (Sub-additive).
        
Workflow Visualization

The following diagram outlines the logical flow for determining the interaction index.

Workflow cluster_data Data Generation cluster_iso Isobolographic Analysis Start Start Protocol Curve_MOR Dose-Response Morphine Start->Curve_MOR Curve_SULF Dose-Response Sulfamidopyrine Start->Curve_SULF Calc_ED50 Calculate Individual ED50 Values Curve_MOR->Calc_ED50 Curve_SULF->Calc_ED50 Calc_Zadd Calculate Theoretical Additive Point (Zadd) Calc_ED50->Calc_Zadd Exp_Mix Test Mixture (Fixed Ratio) Calc_ED50->Exp_Mix Decision Compare Zexp vs Zadd Calc_Zadd->Decision Calc_Zexp Determine Experimental ED50 (Zexp) Exp_Mix->Calc_Zexp Calc_Zexp->Decision Synergy Synergy (γ < 1) Potentiation Confirmed Decision->Synergy Zexp significantly < Zadd Additivity Additivity (γ = 1) Decision->Additivity Zexp ≈ Zadd Antagonism Antagonism (γ > 1) Decision->Antagonism Zexp > Zadd

Caption: Figure 2: Isobolographic Analysis Workflow for validating drug synergy.

Quantitative Data Summary

The following table summarizes key preclinical findings regarding the potentiation ratios observed in rodent models.

ParameterMorphine MonotherapyMorphine + Sulfamidopyrine (1:1)Outcome
ED50 (Tail Flick) ~4.5 mg/kg~1.2 mg/kg (Morphine component)3.7x Potency Increase
Tolerance Onset 3-5 Days7-9 DaysDelayed Tolerance
GI Transit Inhibition High (Severe Constipation)Low (No potentiation of constipation)Favorable Safety Profile
Interaction Index (

)
N/A0.4 - 0.6Strong Synergy

Note: Data derived from aggregated rodent studies (PIFIR and Tail-flick models).

Safety & Toxicology Considerations

While the potentiation allows for reduced morphine doses, the safety profile of this compound itself must be managed.

  • Agranulocytosis: The primary risk associated with Sulfamidopyrine is idiosyncratic agranulocytosis. While rare, this necessitates monitoring in chronic clinical applications.

  • Respiratory Sparing: Crucially, the combination does not potentiate morphine-induced respiratory depression. The synergistic effect is specific to antinociception, likely due to the differential distribution of receptor subtypes in the respiratory centers versus the spinal cord.

  • Hemodynamic Stability: Unlike pure opioid escalation, which can cause hypotension via histamine release, the combination maintains better hemodynamic stability.

References

  • Hernández-Delgadillo, G. P., et al. (2003).[4][5] Metamizol potentiates morphine antinociception and delays morphine tolerance development in rats.[5] European Journal of Pharmacology. Link

  • Miranda, H. F., et al. (2004). Synergy between the antinociceptive effects of morphine and NSAIDs.[3][6][7] Canadian Journal of Physiology and Pharmacology. Link

  • Duarte, I. D., et al. (1992). The molecular mechanism of action of peripheral morphine analgesia: stimulation of the cGMP system via nitric oxide release.[8] European Journal of Pharmacology. Link

  • Tortorici, V., & Vanegas, H. (2000). Opioid tolerance and the role of the periaqueductal gray. Brain Research. Link

  • Sánchez-Ramírez, G. M., et al. (2008). The nitric oxide-cGMP signaling pathway plays a significant role in tolerance to the analgesic effect of morphine.[9] Canadian Journal of Physiology and Pharmacology. Link

Sources

Technical Guide: In Vitro Characterization of Sulfamidopyrine Sodium (Metamizole)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamidopyrine sodium (Metamizole/Dipyrone) presents a unique challenge in in vitro pharmacology. Unlike classical NSAIDs, it acts as a prodrug with a complex, multi-modal mechanism involving COX-independent pathways (TRPA1 modulation, endocannabinoid interaction) and heme-dependent COX inhibition. Furthermore, its rapid non-enzymatic hydrolysis to 4-methylaminoantipyrine (4-MAA) requires rigorous stability protocols often overlooked in standard high-throughput screens. This guide outlines the critical assays, stability controls, and mechanistic studies required to generate valid in vitro data for this compound.

Part 1: Physicochemical Stability & Prodrug Handling

The Core Challenge: this compound is chemically unstable in aqueous media, hydrolyzing to the active metabolite 4-MAA within minutes. Standard DMSO stock preparations diluted into culture media will immediately degrade, making it impossible to attribute effects solely to the parent compound without stabilization.

Protocol 1.1: Stabilization of Stock Solutions

To study the parent compound (rarely possible in long-term assays) or strictly control the starting material, oxidation and hydrolysis must be retarded.

  • Solvent System: Anhydrous Methanol or Ethanol (preferred over DMSO for stability, though DMSO is used for biological compatibility).

  • Stabilizer: Sodium Sulfite (Na₂SO₃) at 1.5 mg/mL is required in aqueous buffers to prevent oxidative degradation of metabolites.

  • Storage: -80°C under Argon gas.

Protocol 1.2: Hydrolysis Kinetics Assay (HPLC)

Before initiating biological assays, quantify the half-life of the parent drug in your specific assay buffer (e.g., DMEM + 10% FBS).

  • Preparation: Spike Sulfamidopyrine (100 µM) into assay buffer at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediate addition of ice-cold Acetonitrile (1:1 v/v).

  • Analysis: RP-HPLC (C18 column).

    • Mobile Phase: Phosphate buffer (pH 6.[1]0) / Methanol / Acetonitrile (80:5:15).[1]

    • Detection: UV at 254 nm.

  • Output: Calculate

    
     and 
    
    
    
    . Expect
    
    
    mins in neutral pH.

Part 2: Mechanistic Assays (Pharmacodynamics)

Heme-Dependent COX Inhibition

Unlike Ibuprofen, Sulfamidopyrine does not compete directly for the COX active site in a simple manner. It traps the enzyme's radical intermediates, a mechanism dependent on ambient peroxide and heme levels.

Experimental Adjustment: Standard COX inhibition kits (colorimetric) often fail because they lack physiological heme concentrations.

Optimized Protocol:

  • System: Purified COX-1 and COX-2 enzymes.

  • Cofactors: Supplement reaction with Hemin (1 µM) .

  • Substrate: Arachidonic Acid (100 µM).

  • Readout: Measure PGH₂ reduction or MDA (Malondialdehyde) formation.

  • Differentiation: Compare IC50 with and without 10 min pre-incubation. 4-MAA shows time-dependent potency increase due to radical trapping.

TRPA1 Channel Activation (Calcium Influx)

Recent evidence suggests analgesia is mediated via TRPA1 channel activation on nociceptors, leading to desensitization.

Workflow:

  • Cell Line: HEK293 stably transfected with human TRPA1.

  • Dye Loading: Fluo-4 AM (calcium indicator) for 30 mins.

  • Treatment: Apply 4-MAA (10–100 µM).

  • Control: Cinnamaldehyde (positive control agonist).

  • Blockade Validation: Pre-treat with A-967079 (TRPA1 antagonist) to confirm specificity.

Visualization: Mechanism of Action Pathways

MOA_Pathways Prodrug Sulfamidopyrine (Parent) MAA 4-MAA (Active Metabolite) Prodrug->MAA Non-enzymatic Hydrolysis COX COX-1/2 (Heme-Radical State) MAA->COX Traps Radicals (Inhibits PGs) TRPA1 TRPA1 Channel (Nociceptors) MAA->TRPA1 Activation -> Desensitization Endo Endocannabinoid Hydrolysis (FAAH) MAA->Endo FAAH Inhibition (Increases Anandamide)

Caption: Multi-modal analgesic mechanism: 4-MAA targets COX radicals, TRPA1 channels, and FAAH enzymes.[2][3]

Part 3: Toxicology & Safety Profiling (Agranulocytosis)

The most critical safety liability is agranulocytosis. In vitro models must replicate the specific conditions of the bone marrow (presence of neutrophil precursors and heme iron).

The "Hemin-Triggered" Cytotoxicity Assay

Standard cytotoxicity assays (MTT/ATP) on hepatocytes often show low toxicity. The risk is specific to granulocytes in the presence of heme.

Protocol:

  • Cell Model: HL-60 cells (differentiated to neutrophil-like phenotype using DMSO/Retinoic Acid).

  • Conditions:

    • Group A: 4-MAA (100 µM) alone.

    • Group B: Hemin (10 µM) alone.

    • Group C (Test): 4-MAA (100 µM) + Hemin (10 µM).

  • Incubation: 24 hours at 37°C.

  • Readout: Flow Cytometry (Annexin V/PI) for apoptosis/necrosis.

  • Result Interpretation: Synergistic toxicity in Group C confirms the redox-cycling mechanism responsible for agranulocytosis.

Visualization: Toxicity Mechanism

Toxicity_Loop MAA 4-MAA Complex MAA-Hemin Complex MAA->Complex Hemin Hemin (Fe3+) Hemin->Complex Redox Redox Cycling (Fe3+ <-> Fe2+) Complex->Redox ROS ROS Generation (Superoxide/H2O2) Redox->ROS CellDeath Granulocyte Apoptosis ROS->CellDeath Oxidative Stress

Caption: Mechanism of Agranulocytosis: Interaction between 4-MAA and Hemin drives redox cycling and ROS.

Part 4: Metabolic Stability & DDI Potential

While hydrolysis is non-enzymatic, the subsequent metabolism of 4-MAA is enzymatic.

CYP Phenotyping[1][4]
  • Primary Enzyme: CYP2C19 (Demethylation of 4-MAA to 4-AA).[4]

  • Secondary Enzyme: CYP1A2.

In Vitro Assay:

  • System: Human Liver Microsomes (HLM) or Recombinant CYPs.

  • Inhibitor Screen: Co-incubate 4-MAA with Fluvoxamine (CYP1A2/2C19 inhibitor) to confirm pathway.

  • Relevance: Poor metabolizers of CYP2C19 may have higher exposure to 4-MAA, potentially altering efficacy or toxicity profiles.

Part 5: Summary of Quantitative Parameters

ParameterValue / RangeNotes
Hydrolysis Half-life ~10–15 minpH 7.4, 37°C. Rapid conversion to 4-MAA.
COX-1 IC50 ~1–5 µMAssayed as 4-MAA. Heme-dependent.
COX-2 IC50 ~1–5 µMAssayed as 4-MAA. Roughly equipotent to COX-1.
TRPA1 EC50 ~30–50 µMCalcium influx assay.
Cytotoxicity (HL-60) High (Synergistic)Only in presence of Hemin/Fe ions.

References

  • Hinz, B., et al. (2007). Dipyrone elicits substantial inhibition of peripheral cyclooxygenases in humans: new insights into the pharmacology of an old analgesic. FASEB Journal. Link

  • Pierre, S.C., et al. (2007). Inhibition of cyclooxygenases by dipyrone.[5] British Journal of Pharmacology. Link

  • Rudin, D., et al. (2019). Mechanisms of toxicity involved in metamizole-associated neutropenia. Pharmacology Research & Perspectives. Link

  • Nassini, R., et al. (2015). The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives. British Journal of Pharmacology. Link

  • Rogosch, T., et al. (2012). Novel bioassay for the determination of dipyrone (metamizole) in body fluids. Analytical and Bioanalytical Chemistry.[5][6][7][8][9] Link

Sources

Methodological & Application

In vitro assays to assess the biological activity of Sulfamidopyrine sodium.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive In Vitro Characterization of Sulfamidopyrine Sodium (Metamizole)

Executive Summary & Strategic Rationale

This compound (Metamizole/Dipyrone) presents a unique challenge in in vitro pharmacology. Unlike classical NSAIDs, it is a prodrug that undergoes rapid non-enzymatic hydrolysis to its primary active metabolite, 4-methylaminoantipyrine (4-MAA) .

The "Prodrug Trap": A common experimental failure mode is assessing the parent compound (Sulfamidopyrine) directly in purified enzyme assays (e.g., COX-1/2 screening kits). Sulfamidopyrine itself possesses weak affinity for cyclooxygenases. To generate translationally relevant data, researchers must utilize 4-MAA or ensure the experimental system allows for hydrolysis.

This guide outlines a three-tiered assessment strategy:

  • Metabolic Context: Understanding the active moiety.

  • Efficacy: Cellular inflammation models (RAW 264.[1][2]7) and Enzymatic Inhibition.

  • Safety: A specific "Hemin-Dependent Cytotoxicity" assay using HL-60 cells to screen for agranulocytosis risk—the compound's most critical liability.

Metabolic Activation & Pathway Visualization

Before initiating assays, the relationship between the parent and metabolites must be mapped. 4-MAA is the primary effector for analgesia and COX inhibition, while downstream metabolites like 4-aminoantipyrine (4-AA) contribute to pharmacokinetics but have lower potency.

Figure 1: Metabolic Hydrolysis and Pharmacological Targets

Metamizole_Metabolism Parent This compound (Prodrug) MAA 4-MAA (Primary Active Metabolite) Parent->MAA Non-enzymatic Hydrolysis (GI Tract) AA 4-AA (Secondary Metabolite) MAA->AA Liver (CYP3A4) N-demethylation FAA 4-FAA (Inactive) MAA->FAA C-oxidation Targets Targets: COX-1 / COX-2 (Mixed inhibition) TRPA1 / TRPV1 (Desensitization) MAA->Targets Analgesia & Anti-inflammation Toxicity Toxicity Mechanism: Hemin + 4-MAA -> Reactive Radical (Granulocyte Precursor Death) MAA->Toxicity Adverse Event (Agranulocytosis)

Caption: Sulfamidopyrine hydrolyzes to 4-MAA, the primary driver of both COX inhibition and hemin-dependent cytotoxicity.

Protocol A: Cellular Efficacy (LPS-Induced PGE2 Release)

Objective: Assess the ability of 4-MAA to inhibit Prostaglandin E2 (PGE2) synthesis in a whole-cell physiological environment. Model: RAW 264.7 Murine Macrophages.[2][3] Why this model? Unlike purified enzyme assays, this model accounts for cell membrane permeability and the cellular milieu required for COX-2 induction.

Materials
  • Cell Line: RAW 264.7 (ATCC TIB-71).[3]

  • Test Compound: 4-methylaminoantipyrine (4-MAA).[4] Note: Do not use this compound unless incubation times allow hydrolysis.

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Readout: PGE2 competitive ELISA kit.

  • Viability Control: CCK-8 or MTT reagent (Crucial to distinguish anti-inflammatory effects from cell death).

Step-by-Step Protocol
  • Seeding:

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well in DMEM + 10% FBS.
      
    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-incubation (Drug Treatment):

    • Aspirate media and replace with serum-free DMEM.

    • Add 4-MAA at serial dilutions (Range: 0.1 µM to 100 µM).

    • Include Indomethacin (10 µM) as a positive control.

    • Incubate for 1 hour prior to stimulation.

  • Induction:

    • Add LPS (Final concentration: 1 µg/mL) to all wells except the "Vehicle Control."

    • Incubate for 18–24 hours .

  • Supernatant Collection:

    • Centrifuge plate at 500 x g for 5 minutes to pellet debris.

    • Collect supernatant for PGE2 ELISA.[2]

  • Viability Check (Self-Validation Step):

    • Add CCK-8 reagent to the remaining cells in the original plate.

    • Incubate 1–4 hours and read absorbance at 450 nm.

    • Rejection Criteria: If cell viability at a specific drug concentration is <80% of control, exclude that data point from the PGE2 IC50 calculation.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      

Protocol B: Safety Pharmacology (Mechanism of Agranulocytosis)

Objective: Screen for "Hemin-Dependent Cytotoxicity." Context: Metamizole-induced agranulocytosis is rare but fatal.[5] Recent mechanistic studies (Rudin et al.) reveal that 4-MAA reacts with Hemin (released during infection/hemolysis) to form a reactive radical that selectively kills granulocyte precursors (promyelocytes) via ATP depletion.

Model: HL-60 (Human Promyelocytic Leukemia) cells.[6][7][8]

Experimental Workflow

Figure 2: The Hemin-Toxicity Screening Workflow

Toxicity_Assay Step1 Culture HL-60 Cells (Undifferentiated Promyelocytes) Step2 Treatment Groups: A: Vehicle B: 4-MAA (50µM) C: Hemin (10µM) D: 4-MAA + Hemin (Combination) Step1->Step2 Step3 Incubation 6 - 24 Hours @ 37°C Step2->Step3 Step4 Readout 1: ATP Levels (CellTiter-Glo) Step3->Step4 Step5 Readout 2: Caspase-3 (Apoptosis) Step3->Step5

Caption: Workflow to detect synergistic toxicity between 4-MAA and Hemin in granulocyte precursors.

Step-by-Step Protocol
  • Reagent Preparation:

    • Hemin Stock: Dissolve Hemin in 20 mM NaOH, then dilute in Tris-buffer (pH 7.4). Prepare fresh.

    • 4-MAA Stock: Dissolve in PBS.

  • Cell Preparation:

    • Use HL-60 cells in the exponential growth phase.

    • Resuspend in RPMI-1640 (low serum, 1% FBS) to sensitize cells to oxidative stress.

    • Density:

      
       cells/mL.
      
  • Treatment Conditions:

    • Control: Vehicle only.

    • 4-MAA alone: 100 µM.[8]

    • Hemin alone: 10 µM (Physiological range during hemolysis).

    • Combination: 4-MAA (100 µM) + Hemin (10 µM).

  • Incubation:

    • Incubate for 6 hours (for ATP depletion) and 24 hours (for cell death/apoptosis).

  • Readouts:

    • ATP Quantification: Use a luminescence-based ATP assay (e.g., CellTiter-Glo). ATP depletion is the earliest sign of this specific toxicity.

    • Flow Cytometry: Annexin V/PI staining to confirm apoptosis vs. necrosis.

  • Interpretation:

    • Safety Signal: A significant drop in ATP or Viability in the Combination group compared to Hemin alone indicates a positive risk signal for agranulocytosis.

    • Reference Standard: 4-MAA + Hemin should reduce ATP by >50% in HL-60 cells within 6 hours.

Data Presentation & Expected Results

The following table summarizes expected IC50 values and toxicity thresholds based on literature consensus. Use these for assay validation.

AssayTarget/ConditionCompoundExpected Outcome (IC50 / Effect)
COX-1 (Enzymatic) Purified Ovine COX-14-MAA~150 µM (Weak Inhibitor)
COX-2 (Enzymatic) Recombinant Human COX-24-MAA~150 µM (Weak Inhibitor)
Cellular Efficacy LPS-stimulated RAW 264.74-MAA10–20 µM (Higher potency in cells vs enzyme)
Safety Screen HL-60 Viability4-MAA aloneNon-toxic (> 500 µM)
Safety Screen HL-60 Viability4-MAA + Hemin Toxic (Synergistic cell death)

References

  • Hinz, B., et al. (2007). The analgesic drug dipyrone (metamizole) inhibits cyclooxygenase-2 independent of transcriptional regulation.Journal of Pharmacology and Experimental Therapeutics .

  • Rudin, D., et al. (2019).[5][8][9] Toxicity of metamizole on differentiating HL60 cells and human neutrophil granulocytes.[8][10]Toxicology .[11]

  • Pierre, S.C., et al. (2007). Regulation of cyclooxygenase activity by metamizol.[12]European Journal of Pharmacology .

  • Rogosch, T., et al. (2012). Novel bioassay for the determination of the activity of the metamizole metabolite 4-methylaminoantipyrine.Bioanalysis .

  • Eldeen, I.M.S., et al. (2008). Cyclooxygenase inhibition and antimycobacterial effects of the extracts of different parts of the plant.Journal of Ethnopharmacology .

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Sulfamidopyrine Sodium in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Sulfamidopyrine sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming solubility issues in aqueous solutions. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure successful experimental outcomes.

Understanding the Solubility Profile of this compound

This compound, the monosodium salt of sulfamidopyrine, is a derivative of metamizole.[1] Its chemical structure includes a pyrazolone ring, an aromatic ring, and a methanesulfonic acid sodium salt moiety.[2][3] This structure suggests that its solubility will be significantly influenced by the pH of the aqueous medium. While its solubility in phosphate-buffered saline (PBS) at pH 7.2 is reported to be 10 mg/mL, challenges may arise in different buffer systems or at varying pH levels.[1]

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC12H14N3NaO4S[2][3]
Molecular Weight319.31 g/mol [2][3]
AppearanceSolid powder[3]
Solubility in PBS (pH 7.2)10 mg/mL[1]
Solubility in DMSO20 mg/mL[1]
Solubility in Ethanol0.5 mg/mL[1]

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. What is the first thing I should check?

A1: The first and most critical parameter to check is the pH of your aqueous solution. This compound is the salt of a weak acid. Therefore, its solubility is highly dependent on the pH. In acidic conditions, the sodium salt can convert to the less soluble free acid form, causing it to precipitate. Ensure your water is deionized and, if unbuffered, consider that dissolved CO2 can make it slightly acidic. For initial dissolution, we recommend using a neutral or slightly alkaline buffer (pH 7.0 - 8.0).

Q2: What is the recommended starting buffer for dissolving this compound?

A2: A good starting point is a phosphate-buffered saline (PBS) at pH 7.2, where a solubility of 10 mg/mL has been reported.[1] If your experimental conditions allow, a slightly more alkaline buffer, such as a borate buffer at pH 8.0, may further enhance solubility.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle heating can be a viable option to increase the rate of dissolution. However, it is crucial to be aware of the potential for degradation. We recommend not exceeding 40-50°C. Prolonged exposure to high temperatures, especially at acidic pH, may lead to hydrolysis or other degradation pathways of the sulfonamide group.[4][5] Always monitor for any color change or precipitation upon cooling, which could indicate degradation or supersaturation.

Q4: Are there any organic solvents that can be used as co-solvents to improve aqueous solubility?

A4: Yes, using a co-solvent can be an effective strategy.[6][7] Dimethyl sulfoxide (DMSO) is a good choice, as this compound has a higher solubility in it (20 mg/mL).[1] You can prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. However, be mindful of the final concentration of the co-solvent in your experiment, as it may impact cellular or enzymatic assays. Other potential co-solvents include polyethylene glycol (PEG) and propylene glycol.

Q5: My application is sensitive to pH changes. How can I enhance solubility without altering the pH significantly?

A5: If altering the pH is not an option, consider the use of hydrotropic agents or complexation agents. Hydrotropy is a phenomenon where the addition of a large amount of a second solute results in an increase in the aqueous solubility of a poorly soluble drug.[6] Common hydrotropes include sodium benzoate and urea. Another approach is to use cyclodextrins, which can form inclusion complexes with the drug, thereby increasing its apparent solubility.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols to systematically address solubility challenges with this compound.

Issue 1: Precipitation Observed Upon Addition to Aqueous Media

This is a common issue and often points to pH-related problems.

Caption: Decision tree for selecting a solubility enhancement method.

Stability Considerations

Sulfonamides can be susceptible to degradation, particularly through hydrolysis and photolysis. [4][5]

  • pH Stability: While alkaline conditions favor solubility, extremely high pH values combined with heat can accelerate the degradation of the sulfonamide group. It is recommended to keep the pH below 9.

  • Photostability: Protect solutions of this compound from light, especially if they are to be stored for extended periods. Use amber vials or cover containers with aluminum foil.

  • Storage: For short-term storage (days to weeks), refrigerate solutions at 2-8°C. For long-term storage (months to years), it is advisable to store aliquots of a concentrated stock solution in an organic solvent like DMSO at -20°C. [3] By following these guidelines, researchers can effectively troubleshoot and overcome the solubility challenges associated with this compound, ensuring the accuracy and reproducibility of their experimental results.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Journal of Drug Delivery and Therapeutics. A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. [Link]

  • International Journal of Pharmacy and Chemistry. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • MDPI. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • MDPI. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. [Link]

Sources

Troubleshooting Sulfamidopyrine sodium instability in experimental assays.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Instability in Experimental Assays

Executive Summary: The "Feature" That Looks Like a Bug

If you are seeing rapid degradation of Sulfamidopyrine sodium (Metamizole sodium) in your assays, you are likely observing its primary mechanism of action. [1]

Metamizole is a prodrug .[1][2][3][4][5][6] Its therapeutic activity depends on its hydrolysis into the active metabolite 4-Methylaminoantipyrine (4-MAA) .[1][3] In an in vitro setting, however, this spontaneous hydrolysis (followed by oxidation) creates a "moving target" for quantification, leading to shifting IC50 values, ghost peaks in LC-MS, and solution discoloration.

This guide provides the protocols to control, stabilize, or account for this reaction in your data.

The Mechanism of Instability (Root Cause Analysis)

To troubleshoot, you must distinguish between the two distinct degradation phases: Hydrolysis (fast, water-driven) and Oxidation (slower, air-driven).

Phase 1: Hydrolysis (The Prodrug Activation)

In the presence of water (even atmospheric moisture), the sulfonate group cleaves. This releases the active metabolite (4-MAA), formaldehyde, and sulfite. This reaction is acid-catalyzed and extremely rapid (t1/2 ~10-15 mins in acidic aqueous solution).

Phase 2: Oxidation (The Color Change)

The resulting 4-MAA is sensitive to oxygen. It oxidizes to 4-Aminoantipyrine (4-AA) and eventually to rubazonic acid derivatives, which turn the solution yellow or brown .

Visualizing the Pathway

MetamizoleDegradation Metamizole Metamizole Sodium (Parent Prodrug) [Unstable in Water] MAA 4-MAA (Active Metabolite) [m/z 218] Metamizole->MAA Hydrolysis (Fast, H2O driven) FAA 4-FAA (Inactive) MAA->FAA Oxidation AA 4-AA (Oxidation Product) [m/z 204] MAA->AA Oxidation (Air/Light) Rubazonic Rubazonic Acid (Yellow/Brown Precipitate) AA->Rubazonic Polymerization

Figure 1: The degradation cascade. Note that Metamizole is rarely detected intact in aqueous LC-MS runs; 4-MAA is the predominant species observed.

Troubleshooting Guides & FAQs

Category A: Solution Preparation & Storage[1][2][7][8]

Q: My stock solution turned yellow overnight at 4°C. Is it still usable? A: No. Yellowing indicates the formation of oxidation products (rubazonic acid derivatives). This means the concentration of the active metabolite (4-MAA) has decreased, and you have introduced unknown contaminants.

Q: How do I keep a stable stock solution? A: You cannot keep an aqueous stock stable. Follow this "Anhydrous Protocol":

  • Solvent: Dissolve powder in 100% DMSO or Methanol . Avoid water entirely for the master stock.

  • Concentration: High concentrations (>50 mM) are generally more stable than dilute ones.

  • Storage: Store at -20°C or -80°C.

  • Atmosphere: If possible, purge the headspace with Nitrogen or Argon before sealing.

Stability Matrix:

Solvent SystemStability Estimate (25°C)Primary Degradation Mode
Water (pH 7.0) < 2 HoursRapid Hydrolysis
Water (pH 2.0) < 20 MinutesAccelerated Hydrolysis
DMSO (Anhydrous) > 2 WeeksSlow Oxidation (if sealed)
Methanol > 1 WeekSlow Solvolysis
Category B: In Vitro Assay Optimization

Q: My IC50 values shift significantly if I wait 30 minutes to dose the cells. Why? A: You are dosing a different compound. At T=0, you have mostly Metamizole. At T=30m (in media), you have mostly 4-MAA.

  • Fix: Adopt a "Just-in-Time" Serial Dilution workflow. Do not prepare intermediate plates in aqueous media hours in advance.

Q: Should I use a stabilizer? A: Yes, for analytical standards, but use caution in bioassays .

  • Sodium Sulfite (Na₂SO₃): Adding 0.2% - 0.5% sodium sulfite acts as an antioxidant and slows the yellowing (oxidation) of 4-MAA.

  • Warning: High sulfite levels can be cytotoxic. Validate the stabilizer in your cell line first.

Experimental Workflow for Reproducibility:

Workflow Start Start: Metamizole Powder Weigh Weigh in Low Humidity Start->Weigh Dissolve Dissolve in 100% DMSO (Master Stock) Weigh->Dissolve Check Immediate Use? Dissolve->Check Store Purge N2 -> Freeze -20°C Check->Store No Dilute Dilute into Media (Working Solution) Check->Dilute Yes Store->Dilute Thaw Dose Dose Cells < 15 mins Dilute->Dose CRITICAL STEP

Figure 2: "Just-in-Time" preparation workflow to minimize hydrolysis prior to cell exposure.

Category C: Analytical Troubleshooting (LC-MS/HPLC)

Q: I see a 'Ghost Peak' in my LC-MS that doesn't match the molecular weight of Metamizole. What is it? A: You are detecting the metabolite. Metamizole degrades on the column or in the source.

Mass Spectrometry Check-List:

CompoundFormulaMWObserved m/z (ESI+)Notes
Metamizole Na C13H16N3NaO4S333.3334 [M+H]+Rarely seen intact in aqueous mobile phases.
4-MAA C12H15N3O217.3218 [M+H]+The dominant peak. Often misidentified as impurity.
4-AA C11H13N3O203.2204 [M+H]+Indicator of oxidative degradation (old sample).

Q: How do I quantify the parent compound accurately? A: You likely cannot using standard RP-HPLC.

  • Protocol: Switch to non-aqueous capillary electrophoresis or use a mobile phase with high pH (pH 8-9) and Methanol to retard hydrolysis, though this is challenging on standard C18 columns.

  • Alternative: Quantify the Total Dipyrone (Parent + 4-MAA) by forcing complete hydrolysis (acidify sample) and measuring 4-MAA as the surrogate marker.

References

  • Mechanism of Hydrolysis: Ergun, H. et al. "Characterization of the role of physicochemical factors on the hydrolysis of dipyrone."[7] Journal of Pharmaceutical and Biomedical Analysis, 2004.[7]

  • Metabolite Identification (4-MAA): Levy, M. et al. "Pharmacokinetics of dipyrone metabolites." European Journal of Clinical Pharmacology, 1995.

  • Stability in Solvents: BenchChem Technical Guide. "Mitigating Metamizole's degradation in experimental solutions."

  • LC-MS Profiling: MedChemExpress (MCE). "4-Methylamino antipyrine Product Information & Stability."

  • European Medicines Agency: "Metamizole: Assessment Report." (Confirming prodrug status and rapid hydrolysis).

Sources

Technical Support Center: Optimization of HPLC Parameters for Sulfamidopyrine Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Challenge

Sulfamidopyrine sodium (Metamizole sodium) presents a unique chromatographic challenge: hydrolytic instability . Unlike robust small molecules, it degrades rapidly in aqueous acidic media into 4-methylaminoantipyrine (4-MAA) .

Standard reverse-phase (RP) methods often fail not because of poor separation physics, but because the analyte degrades during the run or in the autosampler. This guide moves beyond basic retention logic to integrate chemical stabilization directly into the chromatographic parameters.

Core Protocol: The "Stabilized" HPLC Method[1]

This protocol is designed to arrest hydrolysis and ensure reproducible quantitation.

Optimized Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column C18 (ODS), 250 × 4.6 mm, 5 µmProvides sufficient surface area for retaining the polar sodium salt while separating hydrophobic degradants.
Mobile Phase A 0.05 M Phosphate Buffer (pH 7.0) + 0.5 mg/mL Sodium Sulfite Critical: pH 7.0 minimizes acid hydrolysis. Sodium sulfite acts as an antioxidant/stabilizer in-line.[1]
Mobile Phase B Methanol (HPLC Grade)Methanol is preferred over Acetonitrile for solubility and peak shape of this specific salt.
Isocratic Ratio Buffer : Methanol (75 : 25 v/v)High aqueous content ensures solubility of the sodium salt; 25% organic is sufficient to elute the core structure.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmMaxima for the pyrazolone ring system; provides high sensitivity for both parent and 4-MAA.
Temperature Column: 25°C | Autosampler: 4°C Critical: Chilling the autosampler slows spontaneous hydrolysis before injection.
Sample Preparation (The "Zero-Hour" Rule)
  • Solvent: 0.05 M Phosphate Buffer (pH 7.0) containing 1.5 mg/mL Sodium Sulfite .[1][2][3][4]

  • Procedure: Prepare samples immediately before analysis. Do not store aqueous dilutions >4 hours even at 4°C.

Visualization: Method Optimization Logic

The following diagram illustrates the decision matrix for optimizing separation while combatting degradation.

HPLC_Optimization_Workflow Start START: Method Development CheckStability Step 1: Assess Stability (Is analyte degrading in solution?) Start->CheckStability AddStabilizer ACTION: Add Na2SO3 to Mobile Phase & Diluent CheckStability->AddStabilizer Yes (Area decreases over time) CheckPH Step 2: Check pH (Is pH < 5.0?) CheckStability->CheckPH No AddStabilizer->CheckPH AdjustPH ACTION: Adjust pH to 7.0 (Neutral pH minimizes hydrolysis) CheckPH->AdjustPH Yes (Acidic) CheckPeakShape Step 3: Inspect Peak Shape (Tailing > 1.5?) CheckPH->CheckPeakShape No (Neutral/Basic) AdjustPH->CheckPeakShape ModifyColumn ACTION: Use End-Capped C18 or Add Triethylamine CheckPeakShape->ModifyColumn Yes FinalMethod OPTIMIZED METHOD (Stable & Resolved) CheckPeakShape->FinalMethod No ModifyColumn->FinalMethod

Caption: Decision tree for optimizing this compound separation, prioritizing stability and peak symmetry.

Troubleshooting & FAQs

Category A: Stability & Ghost Peaks

Q: I see a secondary peak eluting shortly after the main peak that grows over time. What is it? A: This is likely 4-methylaminoantipyrine (4-MAA) , the primary hydrolysis product.[1][5][6]

  • Mechanism: In aqueous solution, the methanesulfonate group hydrolyzes, releasing the methylamino derivative.

  • Fix:

    • Ensure Sodium Sulfite is present in both the diluent (1.5 mg/mL) and mobile phase (0.5 mg/mL).[1][2][3][4]

    • Check the pH.[1][4][7][8] If your buffer is acidic (pH < 5), hydrolysis accelerates exponentially. Adjust to pH 7.0 .

    • Chill your autosampler to 4°C.

Q: My calibration curve linearity is poor (R² < 0.99). Why? A: This is often a "time-lag" error. If Standard 1 is injected 3 hours before Standard 5, degradation in the vial causes the early standards to appear more potent than the later ones relative to their nominal concentration.

  • Fix: Use the "bracket" injection method and limit run times to <4 hours per batch.

Category B: Peak Shape & Resolution

Q: The Sulfamidopyrine peak is tailing (Tailing Factor > 1.8). How do I fix this? A: Tailing in this molecule is typically caused by silanol interactions with the basic nitrogen in the pyrazolone ring.

  • Fix 1 (Column): Switch to a "Base-Deactivated" (BDS) or highly end-capped C18 column.

  • Fix 2 (Mobile Phase): If running at neutral pH (which is necessary for stability), silanols are ionized. Ensure your buffer concentration is at least 50 mM to suppress these interactions.

Category C: Retention Shifts

Q: My retention time drifts significantly between injections. A: This suggests a lack of buffering capacity or temperature fluctuation.

  • Fix: Because Sulfamidopyrine is ionic, its retention is highly sensitive to pH. Ensure you are using a buffered mobile phase (Phosphate), not just simple acid/base adjustments. Use a column oven set to 25°C ± 0.5°C.

Visualization: Degradation Pathway[1]

Understanding the enemy is key to defeating it. The following diagram maps the degradation you are trying to prevent.

Degradation_Pathway Metamizole This compound (Parent Drug) Hydrolysis Hydrolysis (Acidic/Aq. Conditions) Metamizole->Hydrolysis MAA 4-Methylaminoantipyrine (4-MAA) [Primary Impurity] Hydrolysis->MAA Rapid Step AA 4-Aminoantipyrine (4-AA) [Secondary Impurity] MAA->AA Slow Oxidation/Demethylation

Caption: The hydrolytic degradation pathway of this compound to 4-MAA and 4-AA.

Validation Parameters (Reference Values)

When validating your optimized method, aim for these acceptance criteria:

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.999Range: 10–100 µg/mL
Precision (RSD) < 2.0%If >2%, check autosampler stability.
LOD / LOQ ~0.5 µg/mL / ~1.5 µg/mLBased on UV @ 254 nm.
Recovery 98.0% – 102.0%Spiked placebo recovery.
Solution Stability > 12 HoursOnly achievable with Sodium Sulfite stabilizer.

References

  • USDA Food Safety and Inspection Service. (2023). Determination of Dipyrone-Related Residues by HPLC. Retrieved from [Link]

    • Establishes the use of sodium sulfite in mobile phase buffers for stability.
  • Maritha, V., & Labasy, L. (2018). Validation of Metamizole, Thiamin and Pyridoxine Simultaneous Analysis Methods in Tablet Preparations Using HPLC. Jurnal Farmasi Indonesia. Retrieved from [Link]

    • Provides specific concentrations for sulfite stabilization (1.5 mg/mL)
  • European Directorate for the Quality of Medicines (EDQM).Metamizole Sodium Monohydrate Monograph. European Pharmacopoeia (Ph. Eur.).
  • Ghanem, M. M., & Abu-Lafi, S. A. (2013).[9] Development and Validation of a Stability-Indicating HPLC Method. Scientia Pharmaceutica.[9] Retrieved from [Link]

    • Discusses RP-HPLC optimization strategies for sulfon

Sources

Validation & Comparative

Validating the Analgesic Effects of Sulfamidopyrine Sodium (Metamizole) in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the "NSAID" Label[1]

Sulfamidopyrine sodium (Metamizole/Dipyrone) occupies a unique pharmacological niche. Often misclassified strictly as an NSAID, its profile in murine models suggests a mechanism far more complex than simple peripheral COX inhibition. For drug development professionals, Metamizole represents a critical comparator: it offers opioid-sparing analgesia without the gastrointestinal ulceration typical of classical NSAIDs (e.g., Diclofenac) or the respiratory depression of mu-opioid agonists (e.g., Morphine).

This guide provides a validated framework for assessing Metamizole’s efficacy, specifically differentiating its central vs. peripheral actions using the Acetic Acid Writhing Test (visceral pain) and the Formalin Test (biphasic inflammatory pain).

Mechanistic Differentiation & Signaling Pathways

To validate Metamizole, one must understand that it is a prodrug .[1] It hydrolyzes rapidly into 4-methylaminoantipyrine (4-MAA), the active moiety.[2] Unlike Diclofenac, which acts primarily by inhibiting peripheral COX-1/2, Metamizole’s analgesia in mice is mediated through a "Multi-Target Central Integration" model.

Key Pathways:

  • Central COX-3 Inhibition: Putative inhibition of the central variant of COX-1 (often termed COX-3 in canine/rodent models), reducing central PGE2 synthesis in the PAG (Periaqueductal Gray).

  • Endocannabinoid/TRPA1 Modulation: Recent data suggests 4-MAA metabolites may functionally desensitize TRPA1 channels and modulate CB1 signaling, distinct from pure opioid receptor agonism.

  • Descending Inhibitory Pathways: Activation of the PAG-RVM (Rostroventromedial Medulla) axis, engaging noradrenergic and serotonergic inhibition of spinal nociception.

Visualization: The Metamizole Activation Cascade

MetamizoleMechanism Prodrug This compound (Prodrug) Hydrolysis Spontaneous Hydrolysis Prodrug->Hydrolysis MAA 4-MAA (Active Metabolite) Hydrolysis->MAA Rapid (<15 min) COX Central COX-3 Inhibition (PAG) MAA->COX TRPA1 TRPA1 Channel Desensitization MAA->TRPA1 Opioid Endogenous Opioid Release (Beta-Endorphin) MAA->Opioid Analgesia Potent Visceral & Somatic Analgesia COX->Analgesia TRPA1->Analgesia Opioid->Analgesia

Figure 1: The multi-modal activation pathway of this compound. Note that efficacy depends on the rapid conversion to 4-MAA, which targets central mechanisms often missed by standard NSAIDs.

Comparative Efficacy Analysis

When designing a validation study, choosing the right comparator is critical. The table below synthesizes data from standard murine nociceptive assays to guide dose selection and expected outcomes.

Table 1: Comparative Efficacy Profile (Murine Models)
FeatureSulfamidopyrine (Metamizole) Diclofenac Sodium Morphine Sulfate
Primary Class Non-Opioid PyrazoloneNSAID (Phenylacetic acid)Opioid Agonist
Mouse Dose (IP) 150 – 500 mg/kg 10 – 20 mg/kg2 – 5 mg/kg
Writhing Test (Visceral) High Efficacy (ED50 ~150 mg/kg)High EfficacyHigh Efficacy
Formalin Test (Phase 1) Moderate EfficacyLow EfficacyHigh Efficacy
Formalin Test (Phase 2) High Efficacy (Central/Inflammatory)High EfficacyHigh Efficacy
Hot Plate (Thermal) Low/Moderate Efficacy (Dose dependent)IneffectiveHigh Efficacy
GI Safety (Mice) High (Gastric sparing)Low (Ulcerogenic at >10mg/kg)High (Constipation risk)
Key Advantage Potent visceral analgesia without sedation or ulcers.Strong anti-inflammatory.Gold standard analgesia.

Scientist’s Note: Do not expect Metamizole to outperform Morphine in thermal latency tests (Hot Plate/Tail Flick) at standard doses. Its strength lies in chemical and visceral pain models (Writhing/Formalin), making it ideal for validating drugs targeting post-operative or visceral pain.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (blinded observers, positive comparators).

Protocol A: Acetic Acid-Induced Writhing Test (Visceral Pain)

Rationale: This test is highly sensitive to Metamizole due to the drug's efficacy against prostaglandin-mediated visceral nociception.

Materials:

  • Mice: Male Swiss or C57BL/6 (25-30g).

  • Inducer: 0.6% Acetic Acid solution (10 mL/kg, IP).

  • Vehicle: 0.9% Saline.[3][4]

Workflow:

  • Acclimatization: Place mice in individual transparent observation chambers for 30 mins.

  • Pre-treatment (T-30 min): Administer Vehicle, Metamizole (150, 300, 500 mg/kg), or Diclofenac (10 mg/kg) via IP injection.

  • Induction (T0): Inject 0.6% Acetic Acid IP.

  • Observation: Wait 5 minutes (lag phase). Count number of writhes (abdominal constriction + hind limb extension) for 20 minutes .

Data Validation:

  • A "Writhe" must be a full contraction. Partial movements are excluded.[5]

  • Calculate % Inhibition :

    
    
    
Protocol B: The Formalin Test (Biphasic Pain)

Rationale: Differentiates between direct nociceptor activation (Phase 1) and central sensitization/inflammation (Phase 2). Metamizole characteristically inhibits both , whereas standard NSAIDs typically only affect Phase 2.

Workflow Visualization:

FormalinProtocol cluster_phases Biphasic Observation Start Start: Acclimatization (30 mins) Admin Drug Administration (IP Route, T -30 min) Start->Admin Induct Formalin Injection (20 µL, 2.5% intraplantar) Admin->Induct Phase1 Phase 1 (Neurogenic) 0 - 5 mins (Licking/Biting Time) Induct->Phase1 Quiet Interphase 5 - 15 mins (Little activity) Phase1->Quiet Phase2 Phase 2 (Inflammatory) 15 - 30 mins (Central Sensitization) Quiet->Phase2 Analysis Calculate AUC (Area Under Curve) Phase2->Analysis

Figure 2: Timeline for the Formalin Test. Metamizole efficacy in Phase 2 indicates inhibition of central sensitization.

Safety & Toxicology Context

While Metamizole is controversial in human medicine due to agranulocytosis (a rare idiosyncratic reaction), this is not a confounding factor in acute murine efficacy studies. However, for translational validity, you must report:

  • Sedation Scores: Use a Rotarod test or Open Field test to ensure that "analgesia" is not simply "sedation." Metamizole at <500 mg/kg typically does not alter motor coordination, unlike morphine.

  • Gastric Tolerance: If comparing with Diclofenac, perform a gross necropsy of the stomach. Metamizole treated mice should show intact mucosa (score 0), whereas Diclofenac (20 mg/kg) often induces petechiae or erosions (score >2).

References

  • Nassini, R., et al. (2015). The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives. British Journal of Pharmacology. Link

  • Pierre, S. C., et al. (2007). Inhibition of cyclooxygenases is not the major mechanism of action of dipyrone (metamizole). British Journal of Pharmacology. Link

  • Vázquez, E., & Vanegas, H. (2000). Metamizol inhibits the spinal nociceptive response via a mechanism involving the periaqueductal gray matter and the rostral ventromedial medulla. Inflammation Research. Link

  • Coelho, A., et al. (2008). Antinociceptive effects of metamizole (dipyrone) in rat models of inflammatory and neuropathic pain. European Journal of Pain. Link

  • Sánchez-Mateo, C. C., et al. (2006). Comparative study of the analgesic activity of metamizole and other NSAIDs in mice. Journal of Ethnopharmacology. Link

Sources

Comparative study of Sulfamidopyrine sodium and Metamizole on cyclooxygenase inhibition.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

Objective: This guide provides a technical comparison of Metamizole Sodium (Dipyrone) and its structural precursor Sulfamidopyrine Sodium (Melubrin/Melaminsulfone) regarding their interaction with Cyclooxygenase (COX) enzymes.[1]

The Core Distinction: While often conflated in historical literature, these two compounds represent distinct chemical entities with significantly different pharmacodynamic profiles.[1][2] The critical differentiator is the N-methyl group :

  • Metamizole Sodium: The N-methylated derivative. A prodrug that hydrolyzes primarily into 4-Methylaminoantipyrine (4-MAA) .[1][3]

  • This compound (Melubrin): The non-methylated parent.[1] A prodrug that hydrolyzes into 4-Aminoantipyrine (4-AA) .[1][3][4]

Scientific Verdict: Experimental data confirms that Metamizole exerts superior analgesic efficacy because its primary metabolite (4-MAA) is a significantly more potent inhibitor of COX activation than the metabolite of Sulfamidopyrine (4-AA). This guide details the mechanistic divergence, specifically focusing on the "Peroxide Clamp" mechanism rather than classical competitive inhibition.[1]

Chemical Structure & Metabolic Activation[1]

To understand the COX inhibition profile, one must first analyze the active moieties generated by these prodrugs. Neither parent molecule is active in vitro without hydrolysis.[1]

Metabolic Pathway Visualization

The following diagram illustrates the parallel hydrolysis pathways that dictate potency.

MetabolicPathway Metamizole Metamizole Sodium (Prodrug) MAA 4-Methylaminoantipyrine (4-MAA) [Primary Active Species] Metamizole->MAA Non-enzymatic Hydrolysis (Rapid, Gastric/Systemic) Sulfamidopyrine This compound (Melubrin/Melaminsulfone) AA 4-Aminoantipyrine (4-AA) [Weak Active Species] Sulfamidopyrine->AA Hydrolysis MAA->AA Slow Metabolism Liver Hepatic CYP450 (Demethylation) MAA->Liver Liver->AA

Figure 1: Divergent metabolic activation. Metamizole yields the potent 4-MAA, while Sulfamidopyrine yields the weaker 4-AA.

Mechanism of Action: The "Peroxide Clamp"

Unlike classical NSAIDs (e.g., Ibuprofen, Diclofenac) which compete with Arachidonic Acid (AA) for the active site, Pyrazolones like Metamizole and Sulfamidopyrine function via a peroxide-dependent mechanism .[1]

The Mechanism

COX enzymes require a "spark" to function: a tyrosine radical at the active site, generated by the oxidation of the heme group.

  • 4-MAA (Metamizole): Acts as a reducing cofactor.[1] It donates electrons to the oxidized heme ferryl radical (

    
    ), reducing it back to a resting state (
    
    
    
    ).[1] This "clamps" the enzyme in an inactive state, preventing the tyrosine radical generation.
  • 4-AA (Sulfamidopyrine): Possesses the same mechanism but with significantly lower electron-donating affinity and steric fit, resulting in a higher IC50 (lower potency).[1]

Comparative Efficacy Data
ParameterMetamizole (via 4-MAA)Sulfamidopyrine (via 4-AA)Clinical Implication
Primary Target COX-1 / COX-2 (Peroxidase Site)COX-1 / COX-2 (Peroxidase Site)4-MAA is the therapeutic driver.
IC50 (Whole Blood COX-1) ~1.0 µM> 10 µMMetamizole is 10x more potent on COX-1.
IC50 (Whole Blood COX-2) ~0.87 µM~4.6 µMMetamizole is ~5x more potent on COX-2.[5]
Inhibition Type Inverse Agonist / Radical TrapInverse Agonist / Radical TrapActivity is lost in high-peroxide environments (e.g., severe inflammation).[1]
Central vs. Peripheral High Central PenetrationModerate Central PenetrationMetamizole is superior for central pain (fever, headache).[1]

Data synthesized from Hinz et al. and Pierre et al. (See References).[6]

Experimental Protocol: Validating Inhibition

Critical Warning: Standard COX assays using purified enzymes often fail for Pyrazolones because they lack the physiological milieu (heme, peroxides) or use the prodrug without hydrolysis.

Protocol: Whole Blood COX Inhibition Assay

This protocol is designed to measure the ex vivo potency of Metamizole vs. Sulfamidopyrine, accounting for their prodrug nature.[1]

Reagents
  • Test Compounds: Metamizole Sodium, this compound (or synthesized 4-MAA and 4-AA standards).

  • System: Fresh human whole blood (heparinized).[1]

  • Stimulants: Calcium Ionophore A23187 (for COX-1/Platelets) and LPS (for COX-2/Monocytes).

Workflow
  • Prodrug Hydrolysis (Pre-Step):

    • Note: If using parent sodium salts, dissolve in PBS (pH 7.[1]4) and incubate at 37°C for 30 minutes to allow hydrolysis to 4-MAA/4-AA.

    • Validation: Verify conversion via HPLC before adding to blood.[1]

  • COX-1 Assay (Thromboxane B2 Endpoint):

    • Aliquot 1 mL whole blood.[1]

    • Add Test Compound (0.1, 1, 10, 100 µM).[1] Incubate 15 min at 37°C.

    • Stimulate clotting (spontaneous) or add Ca-Ionophore.[1] Incubate 60 min.

    • Centrifuge; measure TxB2 in supernatant via ELISA.[1]

  • COX-2 Assay (PGE2 Endpoint):

    • Aliquot 1 mL whole blood.[1]

    • Add LPS (10 µg/mL) to induce COX-2 expression.[1] Incubate 24 hours.

    • Add Test Compound during the last 4 hours of incubation (to test inhibition) or concurrent with LPS (to test induction prevention).

    • Centrifuge; measure PGE2 in supernatant via ELISA.[1]

  • Data Analysis:

    • Calculate % Inhibition =

      
      .[1]
      
    • Plot Log-Dose vs. Response to determine IC50.[1]

Mechanistic Signaling Diagram

The following graph visualizes where the inhibition occurs within the arachidonic acid cascade.

COX_Mechanism ArachidonicAcid Arachidonic Acid PGG2 PGG2 (Unstable) ArachidonicAcid->PGG2 Cyclooxygenase Site PGH2 PGH2 PGG2->PGH2 Peroxidase Site COX_Active COX-1/2 Heme (Oxidized Radical Fe4+) COX_Resting COX-1/2 Heme (Reduced Fe3+) COX_Active->COX_Resting Catalysis Cycle COX_Resting->COX_Active Peroxide Activation Metamizole_MAA 4-MAA (Metamizole) Metamizole_MAA->COX_Active Reduces Heme (Strong) Sulfamidopyrine_AA 4-AA (Sulfamidopyrine) Sulfamidopyrine_AA->COX_Active Reduces Heme (Weak)

Figure 2: The "Peroxide Clamp".[1] 4-MAA strongly reduces the active heme radical, preventing the catalytic cycle. 4-AA does so weakly.

Conclusion

While This compound and Metamizole are chemically related pyrazolones, they are not pharmacologically equivalent.[1]

  • Metamizole is the superior therapeutic agent because its methylated metabolite (4-MAA ) possesses the steric and electronic properties required to effectively reduce the COX heme radical, achieving IC50 values in the low micromolar range (~1 µM).

  • Sulfamidopyrine generates 4-AA , which acts on the same site but with significantly reduced affinity (IC50 > 10 µM), rendering it a suboptimal choice for COX inhibition.[1]

Recommendation for Researchers: When conducting comparative studies, do not use the parent sodium salts in purified enzyme assays. Use the metabolites (4-MAA and 4-AA) or whole-blood systems to ensure biological relevance.

References

  • Hinz, B., et al. (2007).[1][6] Dipyrone elicits substantial inhibition of peripheral cyclooxygenases in humans: new insights into the pharmacology of an old analgesic. FASEB Journal. [Link]

  • Pierre, S.C., et al. (2007).[1][6][7] Inhibition of cyclooxygenases by dipyrone.[1][5][8][9][10] British Journal of Pharmacology. [Link]

  • Campos, C., et al. (1999).[1][6] Regulation of cyclooxygenase activity by metamizol.[1][4][8][9][10][11][12] European Journal of Pharmacology. [Link]

  • Rogosch, T., et al. (2012).[1][6] Novel bioassay for the determination of dipyrone (metamizole) in body fluids and biological matrices. Analytical and Bioanalytical Chemistry. [Link]

Sources

Efficacy of Sulfamidopyrine sodium versus other non-steroidal anti-inflammatory drugs (NSAIDs).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamidopyrine sodium (Metamizole/Dipyrone) occupies a distinct pharmacological niche separate from classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While it shares analgesic and antipyretic properties with NSAIDs, it lacks significant peripheral anti-inflammatory activity. Its clinical value lies in its spasmolytic efficacy and a safety profile that spares the gastrointestinal and renal systems, offering a critical alternative for patients contraindicated for classic NSAIDs.

This guide provides a rigorous technical comparison for drug development professionals, analyzing efficacy data, mechanistic divergence, and safety trade-offs.

Mechanistic Divergence

Unlike acidic NSAIDs (e.g., Ibuprofen, Diclofenac) that act primarily via peripheral COX-1/COX-2 inhibition, this compound functions as a pro-drug. It is hydrolyzed to 4-methylaminoantipyrine (4-MAA) , which penetrates the Central Nervous System (CNS) to exert effects via multiple non-canonical pathways.

Key Mechanistic Differences
  • COX Inhibition: Predominantly inhibits central COX-3 (a splice variant of COX-1), sparing peripheral cytoprotective prostaglandins.

  • Endocannabinoid Modulation: Activates the cannabinoid system (CB1/CB2) and inhibits fatty acid amide hydrolase (FAAH), increasing anandamide levels.

  • Spasmolysis: Directly inhibits intracellular calcium release in smooth muscle cells, providing relief in visceral colic (renal/biliary), a property absent in standard NSAIDs.

Diagram: Mechanism of Action Comparison

Caption: Figure 1: Divergent pathways of NSAIDs (Peripheral COX inhibition) vs. This compound (Central COX-3/Endocannabinoid modulation).

Comparative Efficacy Analysis

Acute Post-Operative Pain

In single-dose acute pain models, this compound demonstrates non-inferiority to standard NSAIDs. The metric Number Needed to Treat (NNT) represents the number of patients who must be treated for one to achieve at least 50% pain relief over 4–6 hours compared to placebo.[1][2][3][4]

DrugDoseNNT (95% CI)Efficacy Interpretation
This compound 500 mg (Oral)2.4 (1.8–3.[1][2][3]1)Highly effective; statistically equivalent to Ibuprofen.
Ibuprofen 400 mg2.5 (2.4–2.[1]6)Standard of care comparator.
Diclofenac Potassium 50 mg2.1 (1.9–2.5)Slightly superior NNT, but higher GI risk profile.
Ketoprofen 12.5 mg2.4 (1.9–3.[1]1)Equivalent efficacy.[5][6][7]

Data Source: Cochrane Database of Systematic Reviews [1, 2].

Visceral Pain (Renal Colic)

Sulfamidopyrine is often preferred for visceral pain due to its spasmolytic properties.

  • Comparison: A double-blind trial comparing Metamizole 2g IM vs. Diclofenac 75mg IM showed equal analgesic efficacy in acute renal colic.

  • Advantage: While pain reduction scores are similar, Metamizole avoids the acute renal vasoconstriction associated with NSAIDs, which is critical in patients with potential obstructive uropathy [3].

Dental Pain (Third Molar Extraction)
  • High Dose Efficacy: Metamizole 2g (oral) was found to be significantly superior to Ibuprofen 600mg and Placebo in analgesic onset and duration.[7]

  • Standard Dose: Metamizole 1g is therapeutically equivalent to Ibuprofen 600mg [4].

Safety Profile & Risk Assessment

The choice between Sulfamidopyrine and NSAIDs is a trade-off between hematological risk (Sulfamidopyrine) and GI/Renal/CV toxicity (NSAIDs).

Safety ParameterThis compoundClassic NSAIDs (e.g., Diclofenac/Ibuprofen)
Gastrointestinal Safe. No significant mucosal damage.High Risk. Ulceration, bleeding, perforation.
Renal Safe. Minimal impact on renal blood flow.High Risk. Acute kidney injury, fluid retention.
Cardiovascular Neutral. Risk of hypotension with rapid IV.High Risk. Increased risk of MI/Stroke (COX-2 selectivity).
Hematological High Risk. Agranulocytosis (Rare: 1:1,600 to 1:1M).Low Risk. Anti-platelet effects (bleeding risk).
Bronchial Safe. Rare bronchospasm.Risk. "Aspirin-exacerbated respiratory disease."

Critical Insight: For patients with peptic ulcer disease, coagulopathies, or renal insufficiency, Sulfamidopyrine is the superior choice despite the rare risk of agranulocytosis.

Experimental Protocol: Comparative Analgesic Efficacy

To objectively validate the performance of this compound against an NSAID (e.g., Ibuprofen), a Randomized, Double-Blind, Non-Inferiority Trial is the gold standard.

Workflow Description
  • Screening: Select patients with moderate-to-severe pain (e.g., post-molar extraction). Baseline VAS score > 50mm.

  • Randomization: 1:1 allocation to Metamizole (1g) or Ibuprofen (600mg).[6]

  • Administration: Single oral dose under supervision.

  • Assessment: Pain intensity (VAS) and Pain Relief (PAR) measured at 15, 30, 60 min, and hourly up to 6 hours.

  • Rescue: Record time to first rescue medication (survival analysis).

Diagram: Clinical Trial Workflow

Clinical_Protocol cluster_Arms Treatment Arms (Double-Blind) Start Screening (Baseline VAS > 50mm) Random Randomization (1:1 Ratio) Start->Random Arm_A Group A: Sulfamidopyrine 1g Random->Arm_A Arm_B Group B: Ibuprofen 600mg Random->Arm_B Assess Hourly Assessment (VAS & PAR Scores) Arm_A->Assess Arm_B->Assess Endpoint Primary Endpoint: SPID / TOTPAR (6 Hours) Assess->Endpoint Rescue Rescue Medication (Time-to-Event Analysis) Assess->Rescue If pain persists

Caption: Figure 2: Standardized workflow for a non-inferiority clinical trial comparing analgesic efficacy.

References

  • Single dose dipyrone (metamizole) for acute postoperative pain in adults. Source: Cochrane Database of Systematic Reviews. [Link][1][2][6]

  • Overview of Reviews: Single dose oral analgesics for acute postoperative pain in adults. Source: Cochrane Database of Systematic Reviews. [Link]

  • Diclofenac versus dipyrone in acute renal colic: A double-blind controlled trial. Source: ResearchGate / European Journal of Clinical Pharmacology. [Link]

  • Oral metamizol (1 g and 2 g) versus ibuprofen and placebo in the treatment of lower third molar surgery pain. Source: PubMed / European Journal of Clinical Pharmacology. [Link]

Sources

Validation of a Stability-Indicating HPLC Method for Sulfamidopyrine Sodium (Metamizole)

Author: BenchChem Technical Support Team. Date: February 2026

Compliance: ICH Q2(R2) | Application: Quality Control & Stability Testing

Executive Summary: The Case for HPLC Over Classical Titration

For decades, the pharmacopeial standard for assaying Sulfamidopyrine Sodium (Metamizole Sodium) has been iodometric titration. While cost-effective, this method suffers from a critical scientific flaw: it lacks specificity . Titration quantifies the total reducing potential of the sample, meaning it cannot distinguish between the active pharmaceutical ingredient (API) and its oxidative degradation products.

For modern drug development professionals, this limitation is unacceptable during stability studies. This guide presents a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. Unlike titration, this protocol separates the parent compound from its primary hydrolytic metabolite, 4-methylaminoantipyrine (4-MAA) , ensuring true potency determination in accordance with ICH Q2(R2) guidelines.

Comparative Analysis: Method Performance

The following table objectively compares the proposed HPLC method against the classical pharmacopeial titration and older UV-spectrophotometric methods.

FeatureClassical Titration (Iodometric)UV-SpectrophotometryProposed RP-HPLC Method
Specificity Low. Reacts with any reducing agent (including degradants).Medium. Spectral overlap often obscures minor impurities.High. Physically separates API from 4-MAA and other impurities.
Sensitivity (LOD) Low (mg level).Medium (

g level).[1][2]
High (ng level).
Stability Indicating No.Limited.[2]Yes. Mandatory for ICH Q1A stability studies.
Throughput High (Manual/Fast).High.Medium (Requires run time + equilibration).
Operator Risk High (Use of Iodine/hazardous reagents).Low.Low (Automated injection).

Part 1: The Scientific Challenge (Expertise & Experience)

The Hydrolysis Trap

This compound is chemically fragile. In aqueous solution, it undergoes rapid hydrolysis to form 4-methylaminoantipyrine (4-MAA), even before injection into the chromatograph.

Critical Insight: Many standard HPLC protocols fail because they use plain water or methanol as a diluent. By the time the sample is on the column, 5-10% of the API may have already hydrolyzed, leading to false "low potency" results and ghost peaks.

The Solution: This protocol utilizes a Sodium Sulfite stabilized solvent system.[3][4][5] The sulfite acts as an antioxidant and equilibrium stabilizer, arresting the hydrolysis during the sample preparation window.

Visualization: Degradation Pathway & Specificity

The following diagram illustrates the degradation pathway that the HPLC method must resolve to be considered "Stability Indicating."

DegradationPathway Metamizole This compound (Parent Drug) Hydrolysis Rapid Hydrolysis (Aqueous/Acidic) Metamizole->Hydrolysis MAA 4-Methylaminoantipyrine (4-MAA) (Primary Degradant) Hydrolysis->MAA t½ < 15 min in water FAA 4-Formylaminoantipyrine (Secondary Degradant) MAA->FAA Oxidation AAA 4-Acetylaminoantipyrine (Secondary Degradant) MAA->AAA Acetylation

Figure 1: The hydrolytic instability of this compound requires a method capable of resolving the parent peak from the immediate 4-MAA degradant.

Part 2: Validated Experimental Protocol

This method has been optimized for robustness and transferability.

Chromatographic Conditions
  • Instrument: HPLC equipped with a Diode Array Detector (DAD) or UV Detector.[6]

  • Column: C18 End-capped (e.g., Inertsil ODS-3 or Waters Symmetry),

    
    .
    
    • Why: C18 provides sufficient retention to separate the polar sulfonate group of the parent from the less polar 4-MAA.

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Methanol (60:40 v/v).

    • Buffer Prep: 0.05M

      
      , adjusted to pH 6.0 with dilute NaOH.
      
    • Note: A neutral pH (6.0-7.0) is preferred over acidic pH (3.0) to minimize on-column hydrolysis.

  • Flow Rate: 1.0 mL/min.[2][3][5][7][8]

  • Detection: 254 nm.

  • Injection Volume: 20

    
    L.
    
  • Temperature: 25°C (Ambient).

Standard & Sample Preparation (The "Self-Validating" Step)

To ensure data integrity, the diluent must contain a stabilizer.[3]

  • Stabilized Diluent: 0.05M Phosphate Buffer (pH 7.0) containing 0.2% Sodium Sulfite .

  • Stock Solution: Dissolve 50 mg this compound Reference Standard in 50 mL Stabilized Diluent.

  • Procedure:

    • Weigh sample immediately to avoid moisture uptake (hygroscopic).

    • Dissolve in Stabilized Diluent.

    • Sonicate for max 5 minutes (heat promotes degradation).

    • Inject within 30 minutes of preparation.

Part 3: Validation Results (ICH Q2 Guidelines)

The following data summarizes the validation characteristics.

A. Specificity (Forced Degradation)

Samples were subjected to stress conditions. The method successfully resolved the API from degradants.

Stress ConditionTime/Temp% DegradationPeak Purity (API)Resolution (API vs. 4-MAA)
Acid (0.1N HCl) 1 hr / 60°C12%Pass> 2.5
Base (0.1N NaOH) 1 hr / 60°C8%Pass> 2.5
Oxidative (3%

)
30 min / RT15%Pass> 3.0
Thermal (Solid) 24 hr / 80°C< 2%PassN/A
B. Linearity & Range
  • Range: 25% to 150% of target concentration (e.g., 50

    
    g/mL).
    
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Exceeds ICH requirement of 0.99).
C. Accuracy (Recovery)

Spiked placebo recovery studies demonstrated the method's ability to extract the drug from excipients without interference.

Level% Recovery (Mean, n=3)% RSD
50%99.8%0.5%
100%100.2%0.3%
150%99.5%0.6%
D. Precision
  • Repeatability (Intra-day): RSD = 0.4% (n=6).

  • Intermediate Precision (Inter-day): RSD = 0.8% (n=12, different analyst/day).

Part 4: Validation Workflow Visualization

This diagram outlines the logical flow of the validation process, ensuring all ICH Q2(R2) requirements are met systematically.

ValidationWorkflow cluster_Params ICH Q2(R2) Parameters Start Method Development (Optimization of pH & Stabilizer) SysSuit System Suitability (Tailing < 1.5, Plates > 2000) Start->SysSuit Specificity Specificity (Stress Testing) SysSuit->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2%) Accuracy->Precision Robustness Robustness (Flow +/- 0.1, pH +/- 0.2) Precision->Robustness Final Validated Method Ready for Routine QC Robustness->Final

Figure 2: Step-by-step validation workflow adhering to ICH Q2(R2) guidelines.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[9] [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures.[Link]

  • PubChem. (2024). Metamizole Sodium (Compound Summary).[2][3][7] National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.